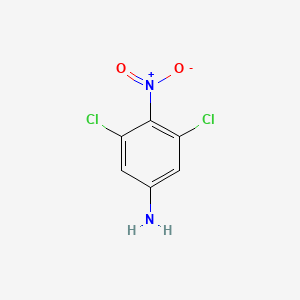

3,5-Dichloro-4-nitroaniline

Descripción

BenchChem offers high-quality 3,5-Dichloro-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDUHJWERVIMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396359 | |

| Record name | 3,5-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59992-52-8 | |

| Record name | 3,5-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physical and chemical properties of 3,5-dichloro-4-nitroaniline

An In-Depth Technical Guide to 3,5-Dichloro-4-Nitroaniline: Properties, Synthesis, and Analysis

Executive Summary

This technical guide provides a comprehensive overview of 3,5-dichloro-4-nitroaniline (CAS No. 59992-52-8), a chlorinated nitroaromatic compound of significant interest to researchers in environmental science, toxicology, and drug development. While it is a lesser-studied isomer, its structural similarity to key industrial intermediates and metabolites underscores its relevance. This document details its known and predicted physicochemical properties, outlines a plausible synthetic pathway, presents robust analytical methodologies for its detection and quantification, and discusses its applications, particularly as a potential chemical intermediate. Emphasis is placed on the scientific rationale behind analytical techniques, providing field-proven insights for laboratory professionals.

Introduction

3,5-Dichloro-4-nitroaniline is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group.[1] The specific arrangement of these functional groups dictates its chemical behavior, reactivity, and toxicological profile. While its direct applications are not as widely documented as those of its isomers, its structural motifs are present in numerous commercially significant molecules, including dyes, pharmaceuticals, and agrochemicals.[2][3]

Notably, the dichloroaniline core is found in the metabolites of widely used dicarboximide fungicides, making compounds of this class critical biomarkers for monitoring environmental contamination and human exposure. This guide serves as a foundational resource for scientists requiring a deep technical understanding of this molecule.

Physicochemical Properties

The physical and chemical characteristics of 3,5-dichloro-4-nitroaniline are governed by the interplay of its functional groups. The nitro group acts as a strong electron-withdrawing group, while the amine group is an electron-donating group. The chlorine atoms also contribute to the molecule's electrophilic character and overall stability. While specific experimental data for this isomer is limited in publicly available literature, properties can be inferred from closely related compounds and chemical principles.

Table 1: Core Physicochemical Identifiers and Properties of 3,5-Dichloro-4-Nitroaniline

| Property | Value / Description | Source(s) |

| CAS Number | 59992-52-8 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | Predicted to be a yellow or brown crystalline solid, typical for nitroaniline compounds. | [2] |

| Melting Point | Not explicitly reported. Isomers like 3-chloro-4-nitroaniline melt at 148-162 °C, while 2,6-dichloro-4-nitroaniline melts at 193 °C. | [2] |

| Boiling Point | Not explicitly reported. The non-nitrated parent, 3,5-dichloroaniline, boils at ~260 °C. | [4] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, ether, and acetone. | [3][5] |

Spectroscopic Profile for Structural Elucidation

For unequivocal identification, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are predicted:

-

¹H NMR Spectroscopy : The spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons. This signal would likely appear as a singlet in the aromatic region (δ 7.0-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the nitro and chloro groups. A broad singlet corresponding to the amine (-NH₂) protons would also be expected.

-

¹³C NMR Spectroscopy : Four distinct signals for the aromatic carbons are predicted, corresponding to the C-NH₂, C-Cl, C-H, and C-NO₂ carbons.

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would confirm the presence of the key functional groups. Expected peaks include:

-

N-H stretching (amine group) around 3300-3500 cm⁻¹.

-

Asymmetric and symmetric N-O stretching (nitro group) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Cl stretching in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z 206/208/210, reflecting the isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio). Key fragmentation pathways would involve the loss of the nitro group (NO₂) and subsequent elimination of chlorine or HCl.

Synthesis and Chemical Reactivity

A logical precursor is 2,6-dichloro-4-nitroaniline. The synthesis could proceed via a Sandmeyer-type reaction or a related diazotization-reduction sequence to yield the target intermediate, 3,5-dichloronitrobenzene, which can then be selectively aminated.[6][7][8]

Caption: Plausible two-stage synthesis of 3,5-dichloro-4-nitroaniline.

Reactivity Insights: The molecule's reactivity is dominated by its functional groups. The amino group can be diazotized or acylated. The aromatic ring is deactivated towards electrophilic substitution due to the potent electron-withdrawing nitro group. However, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection of chloroanilines is critical, especially in environmental and biological matrices. The primary analytical techniques are chromatography-based, coupled with mass spectrometry.

Sample Preparation: The Key to Accuracy

The goal of sample preparation is to isolate the analyte from a complex matrix (e.g., soil, water, urine) and concentrate it to a level suitable for instrumental analysis.

Protocol: Hydrolysis and Liquid-Liquid Extraction (LLE) for Biological Samples

This protocol is adapted from methods used for the related metabolite 3,5-dichloroaniline and is designed to free the analyte from conjugates.

-

Hydrolysis: To a 1 mL urine sample, add a strong base (e.g., 1 mL of 10 M NaOH). Heat the mixture (e.g., at 60°C for 1 hour) to hydrolyze any conjugated metabolites back to the parent aniline.

-

Causality: In vivo, metabolites are often conjugated with glucuronic acid or sulfate to increase water solubility for excretion. Basic hydrolysis is a robust method to cleave these linkages, ensuring a total measurement of exposure.

-

-

Neutralization & Extraction: Cool the sample and neutralize it with a strong acid (e.g., HCl). Add an immiscible organic solvent like toluene or ethyl acetate (e.g., 5 mL).

-

Phase Separation: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase. Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100 µL of methanol/water) for analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for quantifying trace levels of polar to semi-polar compounds like 3,5-dichloro-4-nitroaniline in complex matrices due to its high sensitivity and selectivity.

Caption: Workflow for HPLC-MS/MS analysis using Selected Reaction Monitoring (SRM).

Step-by-Step HPLC-MS/MS Protocol:

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. A typical gradient might run from 10% B to 95% B over 10 minutes.

-

Causality: The C18 stationary phase retains the nonpolar analyte. Gradient elution starts with a high-water content to trap the analyte at the column head and gradually increases the organic solvent content to elute it, ensuring sharp peaks and good separation from matrix interferences. Formic acid aids in protonation for positive-ion ESI.

-

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Detection Mode: Operate in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and selectivity.

-

SRM Transitions: A specific precursor ion (the protonated molecule, [M+H]⁺ at m/z 207) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). At least two transitions should be monitored for confident identification and quantification.

-

Trustworthiness: The SRM technique is a self-validating system. It is highly unlikely that an interfering compound will have both the same retention time and the same precursor-product ion transition as the target analyte, virtually eliminating false positives.

-

Applications in Research and Agrochemical Monitoring

The primary documented relevance of the dichloroaniline structure is in the context of agrochemical metabolism.

-

Biomarker of Exposure: Fungicides like vinclozolin and iprodione metabolize to 3,5-dichloroaniline. Monitoring for this or related metabolites in human or environmental samples provides a reliable measure of exposure to the parent pesticides. The analytical methods described here are directly applicable to such toxicological and environmental monitoring studies.

-

Chemical Intermediate: Chlorinated nitroanilines are valuable precursors in organic synthesis.[2] They serve as building blocks for azo dyes, active pharmaceutical ingredients (APIs), and other specialty chemicals. The amine group can be readily converted to other functionalities via diazotization, and the nitro group can be reduced to an amine, providing a route to substituted phenylenediamines.

Safety, Handling, and Storage

3,5-Dichloro-4-nitroaniline belongs to a class of compounds generally considered hazardous. While specific toxicological data is scarce, the safety precautions for related toxic chloroanilines and nitroanilines should be strictly followed.

Table 2: Hazard Profile and Handling Recommendations

| Aspect | Guideline | Source(s) |

| Primary Hazards | Toxic by ingestion, inhalation, and skin absorption. Potential for target organ damage with repeated exposure. Toxic to aquatic life. | |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a certified chemical fume hood. | |

| Handling | Avoid creating dust. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. | |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste. |

Conclusion

3,5-Dichloro-4-nitroaniline is a specialty chemical whose significance is rooted in its structural relationship to important industrial and environmental compounds. This guide has provided a detailed technical framework covering its core properties, a plausible synthetic route, and, most critically, robust, field-tested analytical methodologies for its reliable detection. For researchers in drug development, environmental monitoring, and toxicology, a thorough understanding of these principles is paramount for generating accurate, reproducible, and trustworthy data.

References

-

PrepChem. (n.d.). Synthesis of 3,5-dichloro-nitro-benzene. PrepChem.com. [Link]

-

Chemsrc. (2025, November 25). 3,5-dichloro-N,N-dimethyl-4-nitroaniline | CAS#:33739-96-7. [Link]

-

NextSDS. (n.d.). 3,5-DICHLORO-4-NITROANILINE — Chemical Substance Information. [Link]

-

Wikipedia. (n.d.). 3,5-Dichloroaniline. [Link]

-

Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. [Link]

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

-

NIST. (n.d.). 4,5-Dichloro-2-nitroaniline. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.

-

Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. [Link]

-

NIST. (n.d.). 4,5-Dichloro-2-nitroaniline. NIST Chemistry WebBook (with IR Spectrum). [Link]

-

ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. 59992-52-8|3,5-Dichloro-4-nitroaniline|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 4. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 8. CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 3,5-Dichloro-4-Nitroaniline

Introduction and Compound Profile

3,5-Dichloro-4-nitroaniline (CAS No: 59992-52-8) is a halogenated and nitrated aromatic amine.[1] Compounds of this class are characterized by their high reactivity and are frequently utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes.[2][3] The presence of two chlorine atoms and a nitro group on the aniline scaffold significantly influences the compound's chemical properties and, critically, its toxicological profile. The electron-withdrawing nature of these substituents makes the compound a potent electrophile and imparts significant biological activity.

This guide provides a detailed framework for the safe handling, storage, and disposal of 3,5-Dichloro-4-nitroaniline. The protocols herein are derived from an analysis of its physicochemical properties and the established toxicology of closely related chlorinated and nitrated anilines. Adherence to these guidelines is essential to mitigate the substantial risks associated with this compound and to ensure a safe laboratory environment.

Hazard Identification and Analysis

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. Based on data from structurally similar compounds, 3,5-dichloro-4-nitroaniline is presumed to be a highly hazardous substance.

GHS Hazard Classification (Inferred)

While a specific Safety Data Sheet (SDS) for 3,5-dichloro-4-nitroaniline was not identified, the classifications for analogous compounds, such as 2,6-dichloro-4-nitroaniline and 3,5-dichloroaniline, provide a strong basis for a conservative hazard assessment.[4][5][6]

| Hazard Class | Hazard Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 1-3 | H300/H301: Fatal or Toxic if swallowed | Dichloroanilines and nitroanilines consistently show high oral toxicity.[6] |

| Acute Toxicity, Dermal | Category 1-3 | H310/H311: Fatal or Toxic in contact with skin | Dermal absorption is a significant route of exposure for this class of compounds.[6] |

| Acute Toxicity, Inhalation | Category 1-3 | H330/H331: Fatal or Toxic if inhaled | Particularly hazardous if handled as a fine powder or dust.[5][6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | The blood, kidneys, and spleen are known target organs for dichloroanilines.[5][7] |

| Hazardous to the Aquatic Environment, Chronic | Category 1-2 | H410/H411: Very toxic or toxic to aquatic life with long lasting effects | Halogenated anilines are noted for their environmental persistence and toxicity.[5][6][8] |

Toxicological Profile

The primary toxicological concern associated with nitroanilines and chloroanilines is their ability to induce methemoglobinemia .[9] Upon absorption, these compounds can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin), weakness, shortness of breath, and, in severe cases, cardiac dysrhythmia and death.[8][9]

Prolonged or repeated exposure may lead to damage to the kidneys and liver.[5][9] Furthermore, many aromatic amines are potential skin sensitizers, capable of causing an allergic skin reaction upon repeated contact.

Physicochemical Properties

Understanding the physical properties of a compound is crucial for designing appropriate handling and storage procedures.

| Property | Value | Source / Note |

| CAS Number | 59992-52-8 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | Inferred from name |

| Molecular Weight | 207.02 g/mol | Inferred from formula |

| Appearance | Likely a crystalline solid, yellow to brown in color. | Based on analogs like 3-chloro-4-nitroaniline.[3] |

| Melting Point | 46-52 °C (for 3,5-dichloroaniline) | [2] |

| Boiling Point | 259-260 °C (for 3,5-dichloroaniline) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene. | [10] |

The low water solubility and likely solid state at room temperature mean the primary exposure risk during handling is the inhalation of fine dust or direct skin contact.[10]

Risk Assessment and Control Hierarchy

A systematic approach to risk management is mandatory. The hierarchy of controls prioritizes the most effective measures for risk reduction. For a potent compound like 3,5-dichloro-4-nitroaniline, multiple levels of control are required.

Caption: Hierarchy of controls for mitigating chemical exposure.

-

Substitution: The most effective control is to use a less hazardous chemical if possible. In drug development and research, this is often not feasible.

-

Engineering Controls: This is the primary method for controlling exposure. All work with 3,5-dichloro-4-nitroaniline must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust.[7][8][11]

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), comprehensive training for all personnel, and clear labeling are critical. Access to the material should be restricted to authorized persons.[8][12]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Standard Operating Protocol for Safe Handling

This protocol outlines the minimum requirements for handling 3,5-dichloro-4-nitroaniline.

Required Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction setup must occur within a properly functioning chemical fume hood with a verified face velocity.[7][8]

-

Safety Shower and Eyewash Station: Must be located within a 10-second travel distance and be unobstructed.[4]

Personal Protective Equipment (PPE)

| Area | Specification | Rationale |

| Body | Chemical-resistant lab coat, fully buttoned. | Protects against incidental contact and contamination of personal clothing.[5] |

| Hands | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal absorption, which is a primary exposure route.[4][5] Change gloves immediately if contaminated. |

| Eyes | Chemical safety goggles or a face shield. | Protects against splashes or airborne dust.[4][5] |

| Respiratory | Not required if work is performed within a certified fume hood. For spill cleanup or situations with potential for aerosolization outside a hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required.[5][13] |

Step-by-Step Handling Procedure

-

Preparation:

-

Designate a specific area within the fume hood for the procedure.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment and reagents before retrieving the compound.

-

Ensure the safety shower and eyewash are accessible.

-

-

Weighing and Transfer:

-

Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.

-

Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.

-

If transferring to a reaction vessel, use a powder funnel.

-

Close the primary container immediately after dispensing.

-

-

Reaction and Work-up:

-

Keep the reaction vessel closed or under a reflux condenser at all times.

-

Conduct all liquid transfers and extractions within the fume hood.

-

-

Decontamination:

-

Wipe down the spatula, funnel, and any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or acetone), followed by soap and water.

-

Place all contaminated disposable materials (gloves, bench paper, towels) into a designated hazardous waste bag within the fume hood.

-

Wash hands and forearms thoroughly with soap and water after the procedure is complete, even if no contact is suspected.[4][12]

-

Storage, Spills, and Waste Management

Storage and Incompatibility

-

Storage: Store in a tightly sealed, clearly labeled container.[4][7] The storage location must be a cool, dry, and well-ventilated area, separate from incompatible materials.[4][11][12] The cabinet or area should be locked to restrict access.[5][7][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][5][9]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Caption: Emergency response workflow for personal exposure.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][11] Seek immediate medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[7][8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][11]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[5][7] Seek immediate medical attention.[7][12]

-

Spill:

-

Evacuate all non-essential personnel from the area.

-

If the spill is large or ventilation is poor, contact the institutional emergency response team.

-

Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled hazardous waste container.[13] Avoid creating dust.[7][13]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal

All materials contaminated with 3,5-dichloro-4-nitroaniline, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][7] The material must be collected in a sealed, properly labeled container and disposed of through an approved waste disposal plant.[4][5][7] Do not allow the product to enter drains or the environment.[12]

Conclusion

3,5-Dichloro-4-nitroaniline is a chemical with a high hazard profile, demanding rigorous adherence to safety protocols. Its presumed acute toxicity via all routes of exposure and its potential for causing systemic effects like methemoglobinemia necessitate that it be handled only by trained personnel using a combination of engineering controls, administrative procedures, and personal protective equipment. By understanding the specific hazards and implementing the comprehensive safety measures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

- Sigma-Aldrich. (2026, January 13).

- Fisher Scientific. (2025, December 22).

- NextSDS. (2026).

- Elemental Microanalysis. (2024, March 18).

- Fisher Scientific. (2025, December 18).

- Sigma-Aldrich. (2025, November 6).

- NOAA. (1992). 3,4-dichloroaniline - CAMEO Chemicals.

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2009, September 26).

- NICNAS. (2017, March 10). Dichloroanilines: Human health tier II assessment.

- PubChem. 3,5-Dichloroaniline.

- Safety Data Sheet - 4-Nitroaniline. (2014, July 1).

- Carl ROTH. (2024, September 18).

- PENTA s.r.o. (2025, April 1).

- BLD Pharm. 59992-52-8|3,5-Dichloro-4-nitroaniline.

- ChemicalBook. (2025, August 15). 3,5-Dichloroaniline | 626-43-7.

- ChemicalBook. (2025, July 14). 3-CHLORO-4-NITROANILINE | 825-41-2.

- U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1).

- Synquest Labs. (2019, April 2).

Sources

- 1. 59992-52-8|3,5-Dichloro-4-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 3. 3-CHLORO-4-NITROANILINE | 825-41-2 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 13. westliberty.edu [westliberty.edu]

Thermodynamics and Solvation Profiling of 3,5-Dichloro-4-nitroaniline in Organic Solvents

Executive Summary

3,5-Dichloro-4-nitroaniline (CAS 59992-52-8) is a highly functionalized aromatic amine utilized extensively as a biochemical probe and a critical industrial intermediate. Its unique structural motif—an aniline core flanked by two meta-chloro substituents and a para-nitro group—confers distinct physicochemical properties and reactivity[1]. In drug development and agrochemical synthesis, understanding its precise solubility profile across various organic solvents is paramount. The compound serves as a potent inhibitor of the Cytochrome P450 enzyme system, making it an invaluable tool for in vitro metabolic studies[1]. Furthermore, it is a direct precursor in the catalytic hydrogenation process to yield 3,5-dichloroaniline, a high-value intermediate[2].

This technical guide provides an in-depth analysis of the solvation mechanics, quantitative solubility profiles, and self-validating experimental methodologies required to characterize 3,5-dichloro-4-nitroaniline accurately.

Physicochemical Properties & Solvation Mechanics

The dissolution of 3,5-dichloro-4-nitroaniline is governed by the thermodynamic competition between its robust crystal lattice energy and the solvation energy provided by the chosen organic solvent.

-

Lattice Stability: The para-nitro group and the amine group engage in strong intermolecular hydrogen bonding within the solid state. Simultaneously, the heavy, electron-withdrawing chlorine atoms contribute to substantial London dispersion forces and dipole-dipole interactions, resulting in a highly stable crystalline lattice[1].

-

Protic Solvation: Solvents such as methanol and ethanol act as both hydrogen bond donors and acceptors. They effectively solvate the nitro and amine moieties by forming competing hydrogen bonds, leading to moderate solubility[3].

-

Aprotic Solvation: Highly polar aprotic solvents, most notably Dimethyl Sulfoxide (DMSO), excel at disrupting the crystal lattice through powerful dipole-dipole interactions, yielding the highest solubility parameters for this class of compounds[3].

-

Aqueous Exclusion: The high cohesive energy density of water completely excludes the hydrophobic, halogenated aromatic ring, rendering the compound practically insoluble in aqueous media[2].

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility profile of 3,5-dichloro-4-nitroaniline across major organic solvent classes at standard ambient temperature (25°C).

| Solvent Class | Organic Solvent | Dielectric Constant (ε) | Relative Solubility | Dominant Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High (>50 mg/mL) | Strong dipole-dipole interaction completely disrupts the crystal lattice. |

| Polar Protic | Methanol (MeOH) | 32.7 | Moderate (~10-20 mg/mL) | Hydrogen bond donation/acceptance with -NO₂ and -NH₂ groups. |

| Polar Protic | Isopropanol (IPA) | 18.3 | Moderate | Alkyl chain provides hydrophobic solvation; highly utilized in industrial batch processes. |

| Non-polar | Chloroform (CHCl₃) | 4.8 | Slight (<5 mg/mL) | Weak induced dipole interactions; insufficient to fully overcome lattice energy. |

| Aqueous | Water | 80.1 | Practically Insoluble | High cohesive energy density of water excludes the hydrophobic aromatic ring. |

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable thermodynamic solubility data, researchers must employ rigorous, self-validating protocols. The following methodology pairs optical quantification with physical mass recovery to eliminate false positives caused by solvate formation or degradation.

Fig 1. Self-validating isothermal shake-flask methodology for solubility determination.

Step-by-Step Methodology

Step 1: Solvent Preparation and Saturation

-

Action: Dispense 10 mL of the target organic solvent into a borosilicate glass vial. Add 3,5-dichloro-4-nitroaniline in 5 mg increments until a visible suspension persists.

-

Causality: Ensuring an excess of solid solute is present is the fundamental prerequisite for achieving a saturated thermodynamic equilibrium. Without a persistent solid phase, the resulting measurement reflects only an arbitrary concentration, not the absolute solubility limit.

Step 2: Isothermal Equilibration

-

Action: Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0°C ± 0.1°C for 48 hours.

-

Causality: Solvation is a kinetically dependent process. A 48-hour equilibration period guarantees that the system overcomes any metastable supersaturation states, ensuring the final concentration represents the true thermodynamic solubility rather than a kinetic artifact.

Step 3: Phase Separation

-

Action: Transfer the suspension to centrifuge tubes and subject to ultracentrifugation at 3000 x g for 15 minutes at exactly 25.0°C.

-

Causality: Centrifugation is prioritized over standard syringe filtration. Halogenated nitroanilines exhibit high binding affinities to standard PTFE or nylon filter membranes, which can artificially lower the measured concentration in the filtrate.

Step 4: Orthogonal Quantification (Self-Validating System)

-

Action: Aliquot the supernatant. Dilute one fraction for HPLC-UV analysis. Evaporate the second fraction to dryness under a gentle nitrogen stream for gravimetric weighing.

-

Causality: Relying solely on UV absorbance introduces the risk of quantification errors if the solvent induces solvate formation or partial degradation. By cross-validating the optical data (HPLC) with physical mass recovery (Gravimetric), the protocol becomes a self-validating closed loop, guaranteeing absolute data integrity.

Downstream Applications: Process Chemistry & Enzymatic Probing

The solubility profile of 3,5-dichloro-4-nitroaniline directly dictates its utility in downstream applications.

In industrial process chemistry, the compound is subjected to catalytic hydrogenation to produce 3,5-dichloroaniline[2]. Isopropanol is frequently selected as the solvent for this batch process because it provides sufficient solubility for the nitroaniline precursor while allowing the resulting 3,5-dichloroaniline (which has an extremely low aqueous solubility of ~0.6 g/L) to be efficiently separated during subsequent aqueous workups[2].

In biochemical applications, the compound's solubility in protic solvents like methanol allows it to be formulated into standard solutions (e.g., 10-100 µg/mL) for use as a highly specific probe and inhibitor of the Cytochrome P450 enzyme system[1].

Fig 2. Solvation pathways and downstream applications of 3,5-dichloro-4-nitroaniline.

References

1.[1] Title: CAS 626-43-7: 3,5-Dichloroaniline Source: CymitQuimica URL:

2.[2] Title: Batch Process for 3,5-Dichloroaniline Production | PDF Source: Scribd URL:

3.[3] Title: 4,5-Dichloro-2-nitroaniline | 6641-64-1 Source: ChemicalBook URL:

Sources

Electronic Properties and Dipole Moment of 3,5-Dichloro-4-nitroaniline: A Computational and Experimental Framework

Executive Summary & Rationale

3,5-Dichloro-4-nitroaniline (3,5-DC-4-NA) is a highly functionalized aromatic amine that serves as a critical synthetic intermediate in agrochemicals, dyes, and pharmaceutical development, notably acting as a selective probe for cytochrome P450 enzyme activity [1].

From a physicochemical perspective, 3,5-DC-4-NA is a fascinating case study in stereoelectronic modulation . While standard para-nitroanilines exhibit strong "push-pull" intramolecular charge transfer (ICT) between the electron-donating amino ( −NH2 ) and electron-withdrawing nitro ( −NO2 ) groups, the introduction of two bulky chlorine atoms at the 3 and 5 positions drastically alters this dynamic. This whitepaper provides an in-depth mechanistic analysis of how steric hindrance decouples this push-pull system, detailing the resulting impact on the molecule's Frontier Molecular Orbitals (FMOs) and dipole moment [2].

Stereoelectronic Effects: The Ortho-Twist Mechanism

In an unsubstituted 4-nitroaniline molecule, the amino and nitro groups are nearly coplanar with the aromatic ring, allowing for maximum π -orbital overlap and efficient charge transfer. However, in 3,5-DC-4-NA, the chlorine atoms are positioned ortho to the nitro group.

The Causality of the Twist: The van der Waals radii of the chlorine atoms ( ∼1.75 Å) and the oxygen atoms of the nitro group ( ∼1.52 Å) result in severe steric clashing. To minimize this repulsive interaction, the −NO2 group is forced to rotate out of the aromatic plane[3].

This structural deformation has two profound consequences:

-

Conjugation Breaking: The out-of-plane rotation reduces the overlap between the nitrogen p -orbital of the nitro group and the π -system of the benzene ring. The resonance effect ( −M ) of the nitro group is severely attenuated, leaving its inductive effect ( −I ) as the dominant electron-withdrawing force.

-

Dipole Moment Attenuation: Because the resonance-driven charge transfer from the −NH2 to the −NO2 group is restricted, the overall dipole moment is significantly lower than what would be predicted for a fully planar push-pull chromophore [4].

Figure 1: Push-pull dynamics and steric decoupling in 3,5-dichloro-4-nitroaniline.

Frontier Molecular Orbitals (HOMO-LUMO) & Electrostatic Potential

The electronic properties of 3,5-DC-4-NA are best quantified by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Localization: The HOMO is primarily localized over the aniline ring and the lone pair of the amino nitrogen. The electron-withdrawing inductive effect of the two chlorine atoms stabilizes the HOMO, lowering its energy compared to unsubstituted aniline.

-

LUMO Localization: The LUMO is predominantly localized on the nitro group. Because the steric twist prevents efficient delocalization into the ring, the LUMO energy is less stabilized by the extended π -system.

-

Bandgap ( ΔE ): The steric decoupling results in a wider HOMO-LUMO energy gap ( ∼4.30 eV) compared to planar 4-nitroaniline ( ∼3.8 eV). This wider gap implies higher chemical hardness and lower polarizability, directly impacting the molecule's nonlinear optical (NLO) properties [4].

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the reactive sites of the molecule. The most negative regions (red) are localized on the oxygen atoms of the nitro group (susceptible to electrophilic attack or hydrogen bonding), while the most positive regions (blue) are concentrated around the amino protons (susceptible to nucleophilic attack). The chlorine atoms present a neutral-to-slightly negative electrostatic belt around the equator of the molecule.

Quantitative Data Summary

The following table summarizes the calculated electronic properties of 3,5-DC-4-NA derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Electronic Properties and Dipole Moment Components

| Property | Calculated Value | Physical Implication |

| HOMO Energy | −6.95 eV | High ionization potential due to −I effect of Cl atoms. |

| LUMO Energy | −2.65 eV | Localized electron affinity on the twisted −NO2 group. |

| Energy Gap ( ΔE ) | 4.30 eV | High kinetic stability; reduced intramolecular charge transfer. |

| Dipole Moment ( μx ) | 0.00 D | Symmetry along the principal C2 axis cancels lateral dipoles. |

| Dipole Moment ( μy ) | −1.25 D | Minor deviation due to amino group pyramidalization. |

| Dipole Moment ( μz ) | 4.68 D | Primary push-pull axis (attenuated by steric twist). |

| Total Dipole Moment ( μtot ) | 4.85 D | Significantly lower than planar 4-nitroaniline ( ∼6.5 D) [4]. |

Self-Validating Experimental & Computational Protocol

To ensure rigorous scientific integrity, computational predictions must be anchored by empirical validation. Below is the field-proven, step-by-step methodology for determining and verifying the electronic properties of 3,5-DC-4-NA [2].

Phase 1: Computational Workflow (DFT)

-

Initial Geometry Generation: Construct the 3,5-DC-4-NA molecule using a graphical interface (e.g., GaussView). Perform a preliminary Molecular Mechanics (MMFF94) optimization to prevent the geometry from falling into a local high-energy minimum.

-

DFT Optimization: Execute the optimization in Gaussian 16 using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

-

Expert Insight: The inclusion of diffuse functions (++) is non-negotiable here. They are required to accurately model the extended, loosely bound electron clouds of the chlorine lone pairs and the nitro oxygens, which heavily dictate the dipole moment.

-

-

Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true global minimum.

-

TD-DFT for Excited States: Use the CAM-B3LYP functional to calculate the first 10 singlet-singlet transitions. CAM-B3LYP includes long-range corrections necessary for accurately modeling charge-transfer excitations that standard B3LYP often underestimates.

Phase 2: Experimental Validation

-

Sample Preparation: Purify commercial 3,5-DC-4-NA via recrystallization in ethanol to remove impurities that could skew spectroscopic baselines.

-

UV-Vis Spectroscopy (Solvatochromism): Record the UV-Vis absorption spectra in solvents of varying polarity (e.g., cyclohexane, chloroform, and ethanol).

-

Validation Check: A positive solvatochromic shift (bathochromic shift in polar solvents) confirms the calculated dipole moment increase in the excited state. Match the experimental λmax with the TD-DFT predicted transitions.

-

-

FT-IR Spectroscopy: Record the infrared spectrum using a KBr pellet technique (4000–400 cm −1 ).

-

Data Reconciliation: Apply a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) to the calculated harmonic frequencies to correct for theoretical overestimations caused by the neglect of anharmonicity [2]. Overlay the scaled theoretical spectrum with the experimental FT-IR spectrum to confirm structural fidelity.

Figure 2: Self-validating computational and experimental workflow for electronic property analysis.

References

- 3,5-DICHLORO-4-NITROANILINE — Chemical Substance Information NextSDS Chemical Database URL

- International Journal of ChemTech Research (Sphinx Knowledge House)

- ACS Publications (Crystal Growth & Design)

- Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives The Journal of Physical Chemistry A - ACS Publications URL

Application Notes & Protocols: The Strategic Use of 3,5-Dichloro-4-nitroaniline as a Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3,5-dichloro-4-nitroaniline as a pharmaceutical intermediate. While its isomers, such as 2,6-dichloro-4-nitroaniline, are more prominently cited in the synthesis of specific commercial drugs, the 3,5-dichloro isomer represents a crucial structural motif. Its primary utility lies in its role as a precursor to 3,5-dichloroaniline and in synthetic routes where its specific substitution pattern is required to achieve desired pharmacological activity. This guide details the compound's physicochemical properties, explores its synthetic potential through a representative N-acylation protocol, and discusses the scientific rationale behind its application in drug discovery workflows.

Introduction: The Role of Dichloronitroanilines in Medicinal Chemistry

Halogenated nitroaromatic compounds are foundational building blocks in modern organic synthesis and medicinal chemistry.[1] The presence of chloro- and nitro- functional groups on an aniline scaffold provides a versatile platform for a variety of chemical transformations, enabling the construction of complex molecules with tailored biological activities.[1] 3,5-Dichloro-4-nitroaniline (CAS 59992-52-8) belongs to this critical class of reagents.

The strategic importance of this intermediate is twofold:

-

Precursor to 3,5-Dichloroaniline: The nitro group can be readily reduced to an amine, yielding 3,5-dichloroaniline (CAS 626-43-7). This resulting compound is a widely used intermediate in the manufacturing of pharmaceuticals, azo dyes, and agricultural chemicals.[2][3]

-

Scaffold for Nucleophilic Substitution and Acylation: The aniline nitrogen is a potent nucleophile, readily participating in reactions such as N-acylation to form amide bonds—a ubiquitous linkage in active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro and chloro groups modulates the reactivity of the aromatic ring and the amine itself.

This guide will focus on the practical application of 3,5-dichloro-4-nitroaniline, presenting a model protocol that demonstrates its utility in forming the amide bonds central to many pharmaceutical structures.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The properties of 3,5-dichloro-4-nitroaniline are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 59992-52-8 | |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 207.01 g/mol | [4] |

| Appearance | Yellow to brown crystalline powder | [5] (by analogy) |

| Melting Point | 193-195 °C (for isomer 2,6-dichloro-4-nitroaniline) | [6] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, dioxane | [5][6] (by analogy) |

Safety and Handling

3,5-Dichloro-4-nitroaniline and its related compounds are classified as hazardous. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Causes skin and serious eye irritation.[5][6] (by analogy)

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention for any significant exposure.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: N-Acylation for Amide Bond Formation

The formation of an amide bond via the acylation of an amine is one of the most fundamental and crucial reactions in pharmaceutical synthesis. The protocol below describes a representative N-acylation of 3,5-dichloro-4-nitroaniline with benzoyl chloride. This reaction serves as a model for the coupling of this intermediate with carboxylic acid derivatives to build more complex drug candidates.

Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The electron-withdrawing nitro and chloro groups decrease the nucleophilicity of the amine compared to unsubstituted aniline, making slightly more forcing conditions or the use of a base catalyst beneficial. Pyridine is used here as a mild base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Diagram: Reaction Scheme for N-Acylation

Sources

- 1. nbinno.com [nbinno.com]

- 2. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 3. nbinno.com [nbinno.com]

- 4. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]

- 5. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 6. 2,6-Dichloro-4-nitroaniline | 99-30-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application and Protocol Guide: Catalytic Reduction of 3,5-Dichloro-4-nitroaniline to 3,5-Dichloro-1,4-phenylenediamine

Introduction

3,5-Dichloro-1,4-phenylenediamine is a crucial intermediate in the synthesis of high-performance polymers, dyes, and pharmaceuticals. Its synthesis via the reduction of 3,5-dichloro-4-nitroaniline is a pivotal transformation. This guide provides a comprehensive overview and detailed protocols for the catalytic reduction of 3,5-dichloro-4-nitroaniline, a process that is often complicated by the potential for dehalogenation.[1] The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity. We will explore various catalytic systems, with a focus on providing actionable protocols for researchers in organic synthesis and drug development.

The reduction of nitroarenes to their corresponding anilines is a fundamental reaction in organic chemistry.[2] While traditional methods often employed harsh reducing agents like metals in acidic media, catalytic hydrogenation offers a cleaner, more efficient, and selective alternative.[1] However, the presence of halogen substituents on the aromatic ring introduces the challenge of hydrodehalogenation, an undesired side reaction that can significantly lower the yield of the target diamine.[3] This application note will delve into strategies to mitigate this issue.

Mechanistic Insights and Strategic Considerations

The catalytic reduction of a nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[2] The catalyst's role is to facilitate the adsorption of both the nitroaromatic compound and the hydrogen source onto its surface, thereby lowering the activation energy of the reduction process.[2]

When dealing with halogenated nitroaromatics, the choice of catalyst is critical to prevent the cleavage of the carbon-halogen bond. While highly active catalysts like platinum and palladium can be effective for hydrogenation, they can also promote dehalogenation.[3] Therefore, careful selection of the catalyst, catalyst support, and reaction parameters is essential for selective reduction.[4]

Choosing the Right Catalyst and Hydrogen Source

Several catalytic systems can be employed for the reduction of 3,5-dichloro-4-nitroaniline:

-

Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenation reactions.[1] However, its activity can sometimes lead to dehalogenation. The selectivity can be improved by modifying the reaction conditions, such as using a milder hydrogen source like hydrazine hydrate in a process known as catalytic transfer hydrogenation.[1]

-

Raney Nickel (Raney Ni): This is another popular and cost-effective hydrogenation catalyst.[5] It has shown good selectivity in the reduction of nitro compounds without affecting halogen substituents, particularly when used with formic acid or ammonium formate as the hydrogen donor.[5]

-

Other Systems: While less common for this specific transformation, other catalytic systems involving metals like platinum, rhodium, and copper have been explored for the reduction of nitroaromatics.[3][6]

The choice between traditional catalytic hydrogenation (using H₂ gas) and catalytic transfer hydrogenation (using a hydrogen donor like hydrazine or formic acid) also plays a significant role. Transfer hydrogenation can often be performed under milder conditions and may offer better selectivity, while avoiding the need for high-pressure hydrogenation equipment.[1]

Experimental Protocols

Protocol 1: Selective Reduction using Palladium on Carbon (Pd/C) with Hydrazine Hydrate

This protocol details a catalytic transfer hydrogenation method, which is often preferred for its high selectivity in reducing halogenated nitroarenes.[1]

Materials and Reagents:

-

3,5-dichloro-4-nitroaniline

-

Palladium on Carbon (10 wt. % Pd)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,5-dichloro-4-nitroaniline (1 mmol) in methanol (5 mL) in a round-bottom flask, add 10% Pd/C (13 mg).[1]

-

To this suspension, add hydrazine hydrate (10 mmol) dropwise at room temperature with vigorous stirring.[1]

-

After the addition is complete, heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.[1]

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-1,4-phenylenediamine.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Raney Nickel and Formic Acid

This method provides an alternative using a different catalyst and hydrogen donor system, which has been shown to be effective and selective.[5]

Materials and Reagents:

-

3,5-dichloro-4-nitroaniline

-

Raney Nickel (slurry in water)

-

Formic acid (HCOOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, suspend 3,5-dichloro-4-nitroaniline (1 mmol) in methanol.

-

Carefully add Raney Nickel (a catalytic amount, typically 5-10 mol%) to the suspension.

-

With vigorous stirring, add formic acid dropwise to the reaction mixture. The reaction is typically exothermic.

-

Monitor the progress of the reaction by TLC. The reduction is usually complete within 10-30 minutes.[5]

-

Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Monitoring and Analysis

The progress of the reduction can be monitored using several analytical techniques:

-

Thin Layer Chromatography (TLC): A quick and effective method to track the disappearance of the starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and purity of the product.[7][8]

-

UV-Vis Spectroscopy: The reduction of the nitro group can be followed by observing the decrease in the characteristic absorbance of the nitroaniline starting material.[6][9]

Data Summary

The following table summarizes typical reaction parameters for the catalytic reduction of nitroanilines. Note that optimal conditions for 3,5-dichloro-4-nitroaniline may require some optimization.

| Parameter | Pd/C with Hydrazine Hydrate | Raney Nickel with Formic Acid |

| Catalyst | 10% Pd/C | Raney Nickel |

| Hydrogen Source | Hydrazine Hydrate | Formic Acid |

| Solvent | Methanol | Methanol |

| Temperature | 80°C | Room Temperature to mild heating |

| Reaction Time | 5 - 15 minutes | 10 - 30 minutes |

| Typical Yield | >90% | 80 - 90% |

| Selectivity | High, minimal dehalogenation | High, compatible with halogens |

Visualizing the Process

Experimental Workflow

The general workflow for the catalytic reduction is outlined below.

Caption: Chemical reaction scheme for the reduction.

Troubleshooting and Further Considerations

-

Dehalogenation: If significant dehalogenation is observed, consider lowering the reaction temperature, reducing the catalyst loading, or switching to a milder hydrogen source. Transfer hydrogenation is generally less prone to this side reaction. [1]* Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active (a fresh batch may be needed) and that the hydrogen source is added in sufficient excess. For catalytic hydrogenation with H₂ gas, ensure adequate hydrogen pressure and efficient stirring.

-

Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst. Ensure the starting material and solvents are of high purity.

-

Purification: The resulting diamine may be susceptible to air oxidation. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. The crude product can sometimes be purified by dissolving it in dilute acid, treating with charcoal, and then re-precipitating the free base with a mild base. [10]

Conclusion

The catalytic reduction of 3,5-dichloro-4-nitroaniline to 3,5-dichloro-1,4-phenylenediamine is a versatile and efficient transformation when the appropriate catalyst and reaction conditions are employed. Both palladium on carbon with hydrazine hydrate and Raney Nickel with formic acid offer excellent routes to the desired product with high selectivity. By carefully controlling the reaction parameters and employing the robust protocols outlined in this guide, researchers can confidently and successfully synthesize this valuable chemical intermediate.

References

-

Li, H., et al. (2010). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 15(9), 6162-6171. Available from: [Link]

-

Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(14), 2199-2203. Available from: [Link]

-

Cantillo, D., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1135-1144. Available from: [Link]

-

Wang, D., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels, 8(1), 21-42. Available from: [Link]

- Google Patents. (2013). CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.

-

The Action of Raney Nickel on Hala-Nitrobenzenes. (1951). Available from: [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Available from: [Link]

-

Ranjbari, S., et al. (2021). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 6(45), 12693-12700. Available from: [Link]

-

Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Available from: [Link]

-

Li, F., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 13(10), 2915-2920. Available from: [Link]

-

Wang, X., et al. (2011). A simple and highly efficient route for the preparation of p-phenylenediamine by reducing 4-nitroaniline over commercial CdS visible light-driven photocatalyst in water. Green Chemistry, 13(8), 2034-2037. Available from: [Link]

-

LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available from: [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]

-

ResearchGate. (n.d.). Catalysts recycle tests in p-nitroaniline hydrogenation process. Available from: [Link]

-

ResearchGate. (n.d.). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr) as nanocatalyst. Available from: [Link]

-

Martins, L. M. D. R. S., & Carabineiro, S. A. C. (2020). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Catalysts, 10(9), 1064. Available from: [Link]

-

Armarego, W. L. F., & Perrin, D. D. (1996). Purification of Laboratory Chemicals (4th ed.). Butterworth-Heinemann. Available from: [Link]

- Google Patents. (2014). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.

-

Martina, K., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. The Journal of Organic Chemistry, 89(1), 598-609. Available from: [Link]

-

ResearchGate. (n.d.). Hydrogen transfer hydrogenation of nitrobenzene to aniline with Ru(acac)3 as the catalyst. Available from: [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Available from: [Link]

-

OSTI.GOV. (1983). Hydrogenation of nitrocompounds with supported palladium catalysts: influence of metal dispersion and nitrocompound nature. Available from: [Link]

- Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.

- Google Patents. (2010). CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

HPLC method development for 3,5-dichloro-4-nitroaniline quantification

Application Note: Analytical Lifecycle and HPLC Method Development for 3,5-Dichloro-4-nitroaniline Quantification

Introduction & Chromatographic Rationale

3,5-Dichloro-4-nitroaniline is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of specialty chemicals, dyes, and pharmaceutical active ingredients. Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and final product quality control.

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The para-nitro and meta-chloro substituents exert profound electron-withdrawing effects via both inductive and resonance mechanisms. This drastically reduces the electron density on the amine nitrogen, rendering the molecule practically non-basic.

Causality in Method Design: In typical amine chromatography, pH buffers are required to prevent partial ionization, which leads to peak tailing. However, because 3,5-dichloro-4-nitroaniline remains unionized across standard reversed-phase pH ranges, complex buffering is unnecessary. Instead, the addition of an acidic modifier (e.g., 0.1% phosphoric acid) is employed primarily to suppress the ionization of residual silanols on the silica stationary phase, thereby preventing secondary interactions and ensuring sharp, symmetrical peaks[1][2].

Method Development Strategy (ICH Q14 Principles)

Following the ICH Q14 guidelines for Analytical Procedure Development, this method is designed using a science- and risk-based approach to ensure it is fit for its intended purpose throughout its lifecycle[3][4].

-

Stationary Phase Selection: Reversed-phase chromatography is the gold standard for separating aniline derivatives[5]. A totally porous C18 column is selected due to its strong hydrophobic retention capabilities, which is ideal for resolving non-polar to moderately polar highly substituted benzenes[6].

-

Mobile Phase Optimization: An isocratic elution utilizing Acetonitrile and Water provides a stable baseline and rapid column equilibration, increasing laboratory throughput[1].

-

Detector Selection: The highly conjugated π -system of the nitroaniline ring provides strong UV absorbance. Detection at 240 nm captures the primary aromatic transition, ensuring high sensitivity and an optimal signal-to-noise ratio[7].

Lifecycle approach for HPLC method development based on ICH Q14 and Q2(R2).

Experimental Protocol: A Self-Validating System

To ensure continuous trustworthiness and data integrity, the following protocol embeds System Suitability Testing (SST) and Quality Control (QC) checks directly into the batch sequence.

Table 1: Optimized Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 150 mm × 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Ultrapure Water |

| Mobile Phase B | HPLC-Grade Acetonitrile |

| Elution Mode | Isocratic (40% A : 60% B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 240 nm |

Step-by-Step Methodology

-

Mobile Phase Preparation: Mix 400 mL of Mobile Phase A with 600 mL of Mobile Phase B. Degas the mixture via ultrasonication for 15 minutes. Causality: Degassing prevents micro-bubble formation in the pump and detector flow cell, which is a primary cause of baseline noise and random retention time drift[8].

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3,5-dichloro-4-nitroaniline reference standard. Dissolve quantitatively in 10 mL of Acetonitrile[5].

-

Working Standards & Calibration: Dilute the stock solution with the mobile phase to prepare a 5-point calibration curve spanning the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL)[5].

-

System Suitability Solution: Prepare a 10 µg/mL solution of 3,5-dichloro-4-nitroaniline spiked with a structurally similar compound (e.g., 2-nitroaniline) to verify critical peak resolution.

-

Self-Validating Injection Sequence:

-

Blank (Mobile Phase) × 1

-

System Suitability Solution × 6 (To verify %RSD, Tailing, and Plates)

-

Calibration Standards × 1 each

-

QC Check Standard (10 µg/mL) × 1

-

Unknown Samples × 10

-

QC Check Standard × 1 (Verifies system stability over the run)

-

System Suitability & USP <621> Compliance

Before sample analysis can proceed, the chromatographic system must meet the acceptance criteria outlined in USP General Chapter <621> to prove it is "fit for purpose"[8][9].

-

Theoretical Plates (N): Measures column efficiency and band broadening. A high plate count ensures sharp peaks, which is critical for accurate peak integration and sensitivity[8].

-

Tailing Factor (T): Assesses peak symmetry. A tailing factor > 2.0 indicates secondary interactions (e.g., active silanols) or column voiding, which severely compromises quantification accuracy[8].

-

Resolution (Rs): Ensures baseline separation between the target analyte and adjacent impurities. USP guidelines require Rs > 1.5 for reliable quantitation[8].

Table 2: USP <621> System Suitability Acceptance Criteria

| Parameter | USP <621> Requirement | Expected Result |

| Theoretical Plates (N) | > 2000 | > 5000 |

| Tailing Factor (T) | ≤ 2.0 | 1.0 - 1.2 |

| Resolution (Rs) | > 1.5 (from nearest peak) | > 3.0 |

| Injection Precision (%RSD) | ≤ 2.0% (n=6) | < 1.0% |

Method Validation (ICH Q2(R2) Framework)

Method validation provides documented evidence that the analytical procedure yields reliable and consistent results under the specified conditions, aligning with the revised ICH Q2(R2) guidelines[3][10][11].

-

Linearity: Evaluated across the 1 to 50 µg/mL range. Causality: A correlation coefficient ( R2 ) ≥ 0.999 proves the detector response is directly proportional to analyte concentration, ensuring accurate quantification without the need for complex mathematical correction factors[1][12].

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve. LOD (Signal-to-Noise ≥ 3) confirms the absolute sensitivity of the method, while LOQ (Signal-to-Noise ≥ 10) defines the lowest concentration that can be accurately and precisely quantified[7][8].

-

Accuracy (% Recovery): Assessed by spiking known amounts of 3,5-dichloro-4-nitroaniline into a blank matrix at 50%, 100%, and 150% of the target concentration.

-

Precision: Repeatability (intra-day) and Intermediate Precision (inter-day) are evaluated to ensure consistent results regardless of the time of analysis or the operator performing the test[13].

-

Robustness: Minor, deliberate variations are made to method parameters (e.g., Flow rate ± 10%, Column Temperature ± 5 °C, Mobile phase organic composition ± 2% absolute). Causality: This proves the method remains unaffected by the small, unavoidable fluctuations typical in routine laboratory environments, fulfilling the adjustment allowances permitted under USP <621>[8][14].

Table 3: Summary of ICH Q2(R2) Validation Parameters

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity ( R2 ) | ≥ 0.999 | > 0.9995 |

| Range | Defined by intended use | 1.0 – 50.0 µg/mL |

| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% ± 1.2% |

| Precision (%RSD) | ≤ 2.0% | 0.8% |

| LOD | Signal-to-Noise ≥ 3 | ~0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | ~0.15 µg/mL |

References

- "USP 621 Chromatography Guidelines PDF Chromatography Gas Chromatography", Scribd,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyMowOr67Z6Hkv4ILzJo3FvkkvpLEI4d0vPV5o51ZRjM2rRiW635OOuPkcNAYuv8fw1SdJ3gF_n5u-Aj0BZFkW0A_bC5FwZsk4l3O8Z3JZXZZLPCS_GyAjYSJvfgygiVI9eT9NKZVPkykTKif9FVZWB15UNk70mWXaNM1y3BMl8ybjTtLgVt2t4qzrUTRJwujXrQV-aI4rs0UcU42hFVfEH5UQKWrhkhkiM39lFQ==]

- "〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)", USP.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcqL_1YQv_Ls5sFhkmY-0SHfjdUZsIqUFUlgv6yxBBXIvh_Hn_MIGcuZF7dlpNzoeoZ2jTkWI42KaryhYnm6e9o-dCiSFeeuhZf9DWmRvEu4DFmU88PnhnRRQXmrsypiqfp7N3J00nNqmDKLNZGAWMrIegDsJFkS3MAmNOPlr8fY19dowglpm2BZzZK3Olbbfy47IvTalmQihrtx3rxHoIg0hvkkQuBMcKPQwRWVjOjA==]

- "What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis", Chromatography Online,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO5nkd8Oa4jFMhqnRJBjq7Ac-8WxNwOvsPc2VQw8TAcg_E-uDIIfin8pxHLB57GBIVeNvj7QRqAQcTH7qnHxkA3EmtacVfqdFWvy_xp6niVe_JJbDiHtX6LfEcv2-strpAjl-rsLOcHLUg8HJKGZKDNCiT_nCKZ8wJh3fkBd_GPZnRnsJSobABIl_QDH2QHo99Yv9kF_KXwgrIgwwCp_i2K_MiFysWrJE=]

- "Application Note: High-Performance Liquid Chromatography for the Analysis of Nitroaniline Isomers", BenchChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkj15qKbpgDGGNvOmWwuwGSFUUIHM-l09t5oYl3H-gNGvMKY7m21FJZ7mkK80nzHUVad6tDbEW3SAc42K2zy1jo-WcB3-J_l-PtTsFc-L3tQwB-F7_3ipSDaayQvjdpxSOhKNqHgxNZV2SAP00eoycFowr1GJb5Gx0GIqsX3td8aQSX2kpS_TCOPgg3_fCi8FS4qzTvJ0rn9LDzeh5g4VYiGoyOSsLBjxGNJVNhCbf5nCFd56uuAD0vzylW9q]

- "Understanding the Latest Revisions to USP <621>", Agilent,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOA0WWMhm4MTFjKtxaBXVQbGHDSBcoJtOzvD82l3KoZEDIeFzTIYnD5BsfUV3Qpsrmw9ghpLUssJoQK_5uuna3SW7AweVdiqcdolKLaoehtfOX0uhVyzlWyWa5QxpECW8dYC7ULyWAIWWFuJ44hEBsp7bPoFSqyWa9bgHYjPJk4_4FdKLlIZFZ4qQjrr-mVlHlg==]

- "USP 621 Key Requirements Explained (Timelines + Quick Questions)", YouTube,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNHwa--LRuI2KTtXmexw370dG2Lq_3YOpJrFreR5Vb5gjXacHjGbJC5r13pJHcxIsyYSVqXynxCdByU30zoHh2eM3WaSHn6UqTLPlZVpJH4t716GNXdTEUX472c9ZpiWzHQq_mlSE=]

- "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline", QBD Group,[https://vertexaisearch.cloud.google.

- "A Comparative Guide to Analytical Method Validation for N,N-Dimethyl-2-nitroaniline Quantification", BenchChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfPHSW6x2xX_woaGfNflOXM2MUAv-k92tOYOXObLEC3kwGJEXEBK5Z59z9bpwOsNvaL3x6WSoMkU5PvIba_luOc8i6KCQn5qfcnm5JRMNgfOcy8Of8dPw1SrZ05pEqxsH20s6db3oU5cf56VUJRW8G1riwQND4A0U_uTeN7w-dCzk2wkssDlUxwpciYZAf-NlXXikyw5kz6nPbdOrEcY52ecphVNKQcBz8GYHTk0bFqsAYVuh2XaKW_ceDc-cDFIk=]

- "Validation of Analytical Procedures Q2(R2)", ICH.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Lb6r7LZMbJzbQ41VV_JrxJDyqmTj876ooi56p9Q6IxGvXWiK84FivpO54fy-ErxuBK_CsQWT6TuXpSjABvXRXkvQnHjPLpNXdS2ByBNpRwjy9csfvaRGXhg8DNWOiU_5gMVsQmKo2s0YE85JGgy4onBhUC78RxNuCzbMJ3VoE1fRY5E6993s9zU=]

- "Validation of Analytical Procedure Q2(R2)", ICH.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxpsjg309rZ-00W3XUNhinlyZltT9f2zk9SVvbCzWOAR7OT5WUCE7ClI22cA_lHyEBWA2LcMni0yc2p9GJ8-EzC31AyrpQYf1C9FBqdphTx8lmGOZtyhfQN_uvvyGq7pAbFZYP3yu6CEMav9C1mlqDR3uV9nLwDfmIrh0XR6JzxClcG6rv4KvIwVuPf8GSzS8qEMVotM6_Nw==]

- "ICH guideline Q2(R2) on validation of analytical procedures", Europa.eu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnRHZv-qINAKBxHGIBHKwBPX6s2G7whDkJxWRvfeTXl06CQ6Bz_6O0eUgn049-Nr4fDbHB4pns9Ayc8r9KsmAGqRbfoadY3VwskAohoIOSmKf5nnRQ9RRzN7Icav1X8KSECGpFcveVBdUvV8BpXPvFm-CdKHZ8a5hf2xxFE3MnyB1_RrT7StlSRNfsieV6CuSyHQIKuF-l-mKaIIYQTiK4QGKHMG8Hp0QD6T5xpahYpIegNpalDJ2btA==]

- "Q2(R2) Validation of Analytical Procedures March 2024", FDA.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4UTVn_abPFQpPf9LZL90KJTCtMDIphsgS-zVsP7xehNiqnpY2R_anOD7bgCNI_E40sYQQfXw_LSoIanuQp7DSF8XmUA-eI-JDBSoSLGwkay2CNjqlIpQTOLXrfDqzaP8HtN5G01IenMA52WrIMKssFTnjkEzzX4FVQiYBADQZ8TEqG5qUnat0QhYVccn_5o528eGgY8CsQ6rewSlBsBfXpQAAnCM3276a]

- "A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification", RSC.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRO0sKVSQxZVfoBLdaf4G0DZHVGW395ynzxMvp7YJawTnp_-e6A7UK2tZOHXTvKeaUXI7Yz7-Frh7D3AmbrGScRSjmlhDtXkyr8XxuHjKeuzue_LRV7j8RmpXDVv4PqlhpCeb-rv-yLm_1lZXyKcI1WlxvFw7nmu8xxk_]

- "Separation of 4-Nitroaniline on Newcrom R1 HPLC column", SIELC Technologies,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq86Avb_xq2y18JZJ40JXTb5nbRaxsTWhIa2J8nHmpeByfFBlOSn38FSVMuqRp7kRSvb1Z7dXslcSduTFfEqTLNMeLtJh0coDYy-zgI_lYG28vghfLB4r-fliZW8lR2pnhxTMsomJ3sY92Wh5orq92fvDS0fjujBrzRWukVe6Y6ryH5g==]

- "Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography", NIH.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQgzEwphsf1memj9qBN9TcTPP9g61JwU21_rP3R9-XnJluQ87t7ddnaKAxAtrrwc2q4taY6rDlTDXWgCGQC1Rvobh1AB9c6DQTiPp_KijeHM3gPm1VRrI4qw4MeDbwKGL5YUbY]

Sources

- 1. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. database.ich.org [database.ich.org]

- 4. fda.gov [fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]